molecular formula C4H6O2S B14635299 Sulfanylmethyl prop-2-enoate CAS No. 53281-00-8

Sulfanylmethyl prop-2-enoate

Cat. No.: B14635299
CAS No.: 53281-00-8
M. Wt: 118.16 g/mol
InChI Key: MDQADFZEASZBND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfanylmethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with mercaptomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Sulfanylmethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Mercaptomethyl alcohol.

    Substitution: Corresponding amides or ethers.

Scientific Research Applications

Sulfanylmethyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of sulfanylmethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acrylic acid and mercaptomethanol, which can further participate in biochemical pathways. The sulfanyl group can form disulfide bonds, influencing protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl prop-2-enoate: Similar ester structure but lacks the sulfanyl group.

    Ethyl prop-2-enoate: Another ester derivative of acrylic acid.

    Prop-2-enamide: Contains an amide group instead of an ester group.

Uniqueness

Sulfanylmethyl prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This makes it valuable in applications where such properties are desired.

Properties

CAS No.

53281-00-8

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

sulfanylmethyl prop-2-enoate

InChI

InChI=1S/C4H6O2S/c1-2-4(5)6-3-7/h2,7H,1,3H2

InChI Key

MDQADFZEASZBND-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCS

Origin of Product

United States

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